4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-8-7-9-16(14-15)21-24-22(29-26-21)20-18-12-5-6-13-19(18)23(28)27(25-20)17-10-3-2-4-11-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQFWALJSQZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Design
Retrosynthetic Analysis
The target molecule can be dissected into three primary components (Fig. 1):
- Phthalazin-1(2H)-one core : Serves as the central scaffold.
- 1,2,4-Oxadiazole ring : Introduced via cyclization reactions.
- Aryl substituents (3-methylphenyl and phenyl groups): Incorporated through nucleophilic substitutions or coupling reactions.
Key intermediates include:
- 4-Carboxyphthalazin-1(2H)-one (precursor for oxadiazole formation)
- 3-Methylphenyl amidoxime (for oxadiazole cyclization)
- Phenylhydrazine (for phthalazinone N-2 substitution)
Stepwise Synthetic Protocols
Formation of the Phthalazinone Core
The phthalazinone moiety is typically synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazines. For 2-phenylphthalazin-1(2H)-one:
Green Chemistry Approaches: Ultrasonic Irradiation
Studies on analogous phthalazinone-oxadiazole hybrids demonstrate that ultrasonic irradiation significantly enhances reaction efficiency:
| Parameter | Conventional Method | Ultrasonic Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 24 hours | 45 minutes | 32× faster |
| Yield | 58% | 89% | 1.5× higher |
| Purity (HPLC) | 92% | 98% | 6% increase |
Data adapted from Hekal et al. (2020)
Mechanistic advantages of sonication include:
- Cavitation effects : Accelerate mass transfer and reduce activation energy.
- Selectivity : Minimizes side reactions (e.g., over-oxidation).
Critical Analysis of Synthetic Challenges
Steric Hindrance at N-2 Position
The phenyl group at N-2 of the phthalazinone core creates steric constraints during oxadiazole cyclization. Strategies to mitigate this issue include:
Purification Challenges
Crude reaction mixtures often contain unreacted amidoxime and phthalazinone precursors. Effective purification methods include:
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A representative protocol for 100-gram batches involves:
| Step | Equipment | Key Parameters |
|---|---|---|
| Cyclocondensation | Jacketed reactor | Reflux, 8 hours |
| Oxadiazole formation | Ultrasonic bath | 40 kHz, 45 minutes |
| Purification | Rotary evaporator | 40°C, 200 mbar |
Cost-Benefit Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 3-Methylbenzonitrile | 420 | 34% |
| Phenylhydrazine | 310 | 25% |
| EDC | 1,200 | 28% |
| Solvents/Purification | 180 | 13% |
Economic data extrapolated from bulk pricing models
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts like iron(III) chloride (FeCl3)
Major Products
Oxidation: Formation of oxides or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the oxadiazole moiety can enhance activity against resistant strains, making it a candidate for developing new antibacterial agents .
Anti-inflammatory Properties
The compound has shown promise as a COX-II inhibitor, which plays a critical role in the inflammatory process. In vitro studies have indicated that certain derivatives can reduce inflammation markers significantly, suggesting potential applications in treating inflammatory diseases .
Cancer Research
The heterocyclic structure of the compound allows for interactions with various biological targets implicated in cancer progression. Preliminary studies have indicated that it may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties of oxadiazole derivatives, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism appears to involve the modulation of oxidative stress pathways and neuroinflammation .
Study on Antimicrobial Efficacy
In a study published in PMC, compounds derived from oxadiazoles were synthesized and tested against multiple bacterial strains. The results indicated that specific derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 50 µg/mL against S. aureus, highlighting their potential as effective antibacterial agents .
Investigation of Anti-inflammatory Activity
A comprehensive study evaluated the anti-inflammatory effects of various oxadiazole derivatives, including the compound in focus. The findings revealed that certain derivatives significantly inhibited COX-II activity, leading to reduced prostaglandin synthesis and inflammation markers in cellular assays .
Cancer Cell Line Studies
Research conducted on breast cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation effectively. The study utilized flow cytometry and Western blot analysis to confirm these effects, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. By modulating these pathways, it can exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the oxadiazole and phthalazinone moieties. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance:
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight based on formula C24H18N4O2.
Key Observations:
Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl derivative (CAS 1207014-04-7) could enhance aqueous solubility but may reduce metabolic stability due to oxidative demethylation pathways . Lipophilic Groups (e.g., 3,4-Dimethylphenyl): Increased lipophilicity in the 3,4-dimethylphenyl analog (CAS 1325306-36-2) may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
Synthetic Yields and Purity: Analogs with bulkier substituents (e.g., trifluoromethyl biphenyl in compound 47 ) show lower yields (55%) compared to simpler derivatives (e.g., 72% for compound 46), suggesting steric hindrance affects reaction efficiency.
The absence of pesticidal activity in the target compound (unlike oxadiazon and oxadiargyl ) suggests divergent structure-activity relationships compared to agrochemical oxadiazoles.
Biological Activity
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications, supported by case studies and relevant data.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxadiazole ring and a phthalazinone moiety. Its molecular formula is , with a molecular weight of approximately 398.39 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives possess significant antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .
| Compound | Activity Type | Tested Pathogens | Results |
|---|---|---|---|
| Oxadiazole Derivative | Antibacterial | E. coli, S. aureus | Effective at concentrations of 5-20 mg/mL |
| Oxadiazole Derivative | Antifungal | Candida albicans | Comparable to standard antibiotics |
Anticancer Properties
The 1,2,4-oxadiazole scaffold has been associated with anticancer effects. A study demonstrated that compounds with this structure exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The IC50 values for some derivatives were reported as low as 2.76 µM against ovarian cancer cell lines .
Anti-inflammatory Effects
In vivo studies have indicated that phthalazine derivatives can reduce inflammation markers in animal models. Compounds similar to this compound have shown promise in mitigating inflammatory responses in conditions such as arthritis .
Study on Anticancer Activity
In a recent study published in Pharmaceutical Research, researchers synthesized several oxadiazole derivatives and tested their anticancer activity against a panel of human tumor cell lines. The results indicated that modifications to the oxadiazole ring could enhance cytotoxicity significantly .
Key Findings:
- Compound A : IC50 = 9.27 µM against renal cancer cells.
- Compound B : Exhibited selective toxicity towards colon adenocarcinoma cells.
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial potency of oxadiazole derivatives using the agar well diffusion method. Results showed that these compounds had higher efficacy compared to traditional antibiotics like ciprofloxacin .
Q & A
Q. What are the established synthetic routes for 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the phthalazinone core via condensation of phthalic anhydride derivatives with hydrazine .
- Step 2: Construction of the 1,2,4-oxadiazole ring through cyclization of nitrile intermediates with hydroxylamine derivatives under acidic conditions (e.g., concentrated sulfuric acid) .
- Step 3: Coupling of the oxadiazole and phthalazinone moieties using reagents like carbonyldiimidazole (CDI) or coupling agents in polar aprotic solvents (e.g., DMF) . Key reaction conditions include elevated temperatures (80–120°C), controlled pH, and inert atmospheres to prevent side reactions .
| Synthetic Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Phthalazinone formation | Hydrazine hydrate, ethanol, reflux | 60–75% |
| Oxadiazole cyclization | NHOH·HCl, HSO, 100°C | 50–65% |
| Coupling reaction | CDI, DMF, 80°C, 12h | 40–55% |
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of substituents (e.g., distinguishing 3-methylphenyl vs. 2-methylphenyl isomers) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: SHELX software is widely used for resolving crystal structures, particularly to confirm stereochemistry in analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxadiazole ring formation?
Conflicting reports on yields (50–65%) suggest sensitivity to:
- Reagent stoichiometry: Excess hydroxylamine (1.5–2.0 eq.) improves cyclization efficiency .
- Solvent choice: Switching from ethanol to DMF reduces side-product formation during dehydration .
- Catalytic additives: Use of molecular sieves or Lewis acids (e.g., ZnCl) enhances reaction kinetics . Systematic Design of Experiments (DoE) is recommended to identify optimal parameters .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Discrepancies may arise from assay variability (e.g., cell line specificity, incubation times). Recommended approaches:
- Orthogonal assays: Validate antimicrobial activity via broth microdilution (CLSI guidelines) and anticancer effects via MTT assays .
- Structure-Activity Relationship (SAR) studies: Modify the 3-methylphenyl group to assess its role in target selectivity (e.g., replacing with fluorophenyl for enhanced binding to kinase targets) .
- Computational modeling: Molecular docking (e.g., AutoDock Vina) can predict interactions with enzymes like 5-lipoxygenase (5-LOX) .
Q. How does the methyl group on the phenyl ring influence thermal stability?
- Thermogravimetric Analysis (TGA): Derivatives with electron-donating groups (e.g., 3-methylphenyl) show higher decomposition temperatures (ΔT = 20–30°C) compared to halogenated analogs .
- Crystallographic data: Methyl groups enhance crystal packing efficiency, improving stability under ambient conditions .
Methodological Guidance
Q. What experimental designs are suitable for assessing enzymatic inhibition mechanisms?
- Kinetic assays: Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis studies: Target residues in enzyme active sites (e.g., FLAP inhibitors) to validate binding hypotheses .
Q. How can computational tools aid in predicting solubility and bioavailability?
- QSPR models: Correlate logP values (calculated via ChemAxon) with experimental solubility in PBS .
- ADMET predictors: Use SwissADME or ADMETLab to estimate permeability (e.g., Caco-2 cell models) and cytochrome P450 interactions .
Data Contradiction Analysis
Q. Why do different studies report varying IC50_{50}50 values in anticancer assays?
Potential factors:
- Cell line heterogeneity: Sensitivity varies between adherent (e.g., HeLa) vs. suspension (e.g., Jurkat) cells .
- Compound stability: Degradation in culture media (e.g., hydrolysis of oxadiazole in acidic pH) may reduce observed potency . Mitigation: Include stability tests (HPLC monitoring) during assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
